2-Bromo-5-fluoro-4-methylpyrimidine
Overview
Description
Molecular Structure Analysis
The molecular formula for 2-Bromo-5-fluoro-4-methylpyrimidine is C5H4BrFN2 . The molecular weight is 191.00 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-fluoro-4-methylpyrimidine include a molecular weight of 191.00 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Agricultural Chemistry
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . “2-Bromo-5-fluoro-4-methylpyrimidine”, being a fluorinated pyrimidine, could potentially be used in the development of new agrochemicals.
Biological Imaging
Fluorinated pyridines, including “2-Bromo-5-fluoro-4-methylpyrimidine”, present a special interest as potential imaging agents for various biological applications . The incorporation of fluorine-18, a positron-emitting isotope of fluorine, could allow for the use of these compounds in Positron Emission Tomography (PET) imaging.
Safety and Hazards
Mechanism of Action
Target of Action
It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, suggesting that its targets could be diverse depending on the final compound it is incorporated into.
Mode of Action
2-Bromo-5-fluoro-4-methylpyrimidine is often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
2-bromo-5-fluoro-4-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRINHSLFLOGNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-4-methylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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